Regioisomeric Differentiation: Positional Fluorine Impact on Electronic Parameters
The 3-fluoro substitution pattern in (2-amino-3-fluoropyridin-4-yl)boronic acid generates a distinct electronic environment compared to the 6-fluoro regioisomer. While both compounds share the same molecular formula and weight, the positional isomerism results in different InChIKeys and Canonical SMILES, which correspond to divergent calculated LogP values and polar surface areas . The target compound exhibits a predicted pKa of 7.31±0.58, which directly influences the boronic acid's nucleophilicity and transmetalation rate in Suzuki-Miyaura couplings . In contrast, the 6-fluoro isomer (CAS 1214879-87-4) presents a different InChIKey, indicating a distinct electronic distribution around the pyridine ring that can alter cross-coupling reactivity and regioselectivity .
| Evidence Dimension | Electronic/Structural Parameters |
|---|---|
| Target Compound Data | pKa = 7.31±0.58 (predicted); InChIKey = DGCPDXQDKCPNOP-UHFFFAOYSA-N; LogP = 0.38 |
| Comparator Or Baseline | 6-Fluoro regioisomer (CAS 1214879-87-4): InChIKey = QZZUEODXWZJYGW-UHFFFAOYSA-N; different electronic profile (exact LogP and pKa not disclosed but structurally divergent) |
| Quantified Difference | pKa difference from comparator not reported; InChIKey uniqueness confirms distinct molecular identity. |
| Conditions | Computational prediction (ChemicalBook) and structural analysis (Fluorochem). |
Why This Matters
pKa and electronic parameters dictate the boronic acid's behavior in pH-dependent coupling reactions and its stability during storage and handling.
